N-(3-méthyl-1,3-benzothiazol-2-ylidène)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

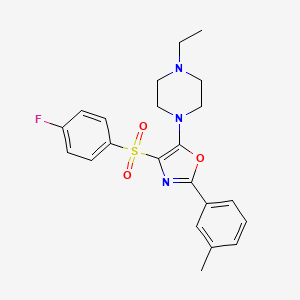

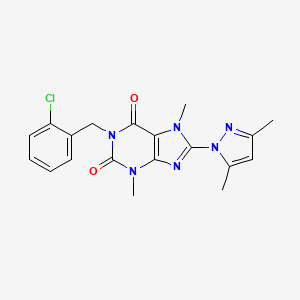

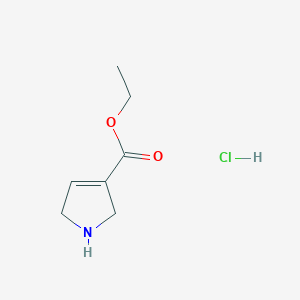

N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a nitrofuran moiety, making it a unique and interesting molecule for scientific research.

Applications De Recherche Scientifique

Ingénierie tissulaire

Le composé a été utilisé dans l'évaluation de l'efficacité du semis de cellules souches mésenchymateuses dans des échafaudages tridimensionnels (3D). Il s'agit d'une étape cruciale pour la construction d'un produit d'ingénierie tissulaire puissant et utile pour la médecine régénérative .

Synthèse de colorants azo benzothiazolium

Le composé est utilisé dans la synthèse de colorants azo benzothiazolium .

Réactif chromogène

Il sert de réactif chromogène utilisé pour la détermination du cholestérol, des benzodiazépines et de l'activité enzymatique .

Synthèse de nouveaux dérivés

Un protocole simple, efficace et écologique a été mis au point pour la synthèse de nouveaux dérivés utilisant une stratégie de formation de liaison C – C et C – N en un seul pot à partir de la réaction de la 4-hydroxy-1-méthylquinoléine-2 (1 H )-one, du 2-aminobenzothiazole et des aldéhydes aromatiques .

Propriétés anti-inflammatoires

De nouveaux dérivés du composé ont été synthétisés et analysés pour leurs propriétés anti-inflammatoires .

Synthèse de dérivés de benzo[d]thiazol-2(3H)-one

Le composé a été utilisé dans la synthèse de dérivés de benzo[d]thiazol-2(3H)-one .

Effets antidépresseurs et anticonvulsivants

De nouveaux dérivés du benzo[d]thiazole ont été synthétisés et étudiés pour leur activité antidépressive potentielle en utilisant le test FST et leur effet anticonvulsivant potentiel en utilisant le test de la crise d'électrochoc maximale (MES) .

Annulation intermoléculaire [3 + 2] contrôlée par la température

Le composé a été utilisé dans une annulation intermoléculaire [3 + 2] contrôlée par la température de N,N-disubstitués arylhydrazines avec CS2 en présence de DMSO .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the desired benzothiazole derivative through a series of steps including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions:

Propriétés

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S/c1-15-8-4-2-3-5-10(8)21-13(15)14-12(17)9-6-7-11(20-9)16(18)19/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMPNWWZBLFQAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)